2-[(2R)-oxetan-2-yl]ethan-1-ol

Chiral Synthesis Medicinal Chemistry Enantioselectivity

2-[(2R)-oxetan-2-yl]ethan-1-ol, CAS 808172-41-0, is a chiral, non-racemic oxetane building block with a molecular weight of 102.13 g/mol, the molecular formula C5H10O2, and the IUPAC name (R)-2-(oxetan-2-yl)ethanol. This compound features a strained, four-membered oxetane ring appended with a primary alcohol handle, which makes it valuable in medicinal chemistry and organic synthesis for introducing polarity and conformational constraint.

Molecular Formula C5H10O2
Molecular Weight 102.133
CAS No. 808172-41-0
Cat. No. B2766669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2R)-oxetan-2-yl]ethan-1-ol
CAS808172-41-0
Molecular FormulaC5H10O2
Molecular Weight102.133
Structural Identifiers
SMILESC1COC1CCO
InChIInChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2/t5-/m1/s1
InChIKeyFYWXEPBGKJLBFK-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2R)-oxetan-2-yl]ethan-1-ol (CAS 808172-41-0): Procurement Specifications and Chemical Identity


2-[(2R)-oxetan-2-yl]ethan-1-ol, CAS 808172-41-0, is a chiral, non-racemic oxetane building block with a molecular weight of 102.13 g/mol, the molecular formula C5H10O2, and the IUPAC name (R)-2-(oxetan-2-yl)ethanol [1]. This compound features a strained, four-membered oxetane ring appended with a primary alcohol handle, which makes it valuable in medicinal chemistry and organic synthesis for introducing polarity and conformational constraint [2]. Its computed topological polar surface area is 29.5 Ų, and its XLogP3-AA is -0.1, indicating moderate hydrophilicity [1].

Why Generic Oxetane Alcohols Cannot Substitute for 2-[(2R)-oxetan-2-yl]ethan-1-ol in Chiral Synthesis


In the context of asymmetric synthesis and medicinal chemistry, the substitution of 2-[(2R)-oxetan-2-yl]ethan-1-ol with its enantiomer, the corresponding racemate, or a regioisomeric oxetane alcohol is non-trivial and often leads to divergent outcomes. The (2R) stereochemistry dictates the three-dimensional orientation of the oxetane ring, which directly influences interactions with chiral biological targets, such as enzymes and receptors [1]. Furthermore, the specific substitution pattern (2-alkyl oxetane vs. 3-alkyl oxetane) profoundly affects both the chemical reactivity and the conformational preferences of the derived molecules [2]. For example, studies on γ-secretase inhibitors demonstrated that a 3-substituted oxetane analog exhibited superior metabolic stability compared to its 2-substituted isomer, highlighting that even subtle positional changes can dramatically alter a compound's pharmacological profile [3].

Quantitative Differentiation of 2-[(2R)-oxetan-2-yl]ethan-1-ol: Comparative Evidence for Procurement Decisions


Enantiomeric Purity and Biological Recognition: (R)- vs. (S)-2-(oxetan-2-yl)ethanol

The (R)-enantiomer (target compound) and its (S)-counterpart are expected to exhibit differential recognition by chiral biological systems, a principle fundamental to drug action [1]. While direct comparative biological data for this specific oxetane alcohol is not available in the public domain, the well-established impact of chirality on pharmacology provides strong class-level inference [1]. For example, the enantiomers of the related compound oxiracetam display distinct pharmacokinetic and pharmacodynamic profiles, a phenomenon observed across multiple drug classes [2].

Chiral Synthesis Medicinal Chemistry Enantioselectivity

Regioisomeric Influence on Metabolic Stability: 2- vs. 3-Substituted Oxetanes

In a matched molecular pair study, a 3-substituted oxetane derivative demonstrated significantly improved metabolic stability in human liver microsomes compared to its 2-substituted oxetane isomer [1]. This finding underscores the critical importance of the oxetane ring's attachment point on the pharmacokinetic properties of the final molecule [1]. While this comparison does not directly involve the target alcohol, it provides a strong class-level inference that a 2-alkyl oxetane building block will impart different properties compared to a 3-alkyl oxetane building block [1].

Medicinal Chemistry Metabolic Stability Structure-Activity Relationship

Synthetic Utility: Ring-Opening Reactivity of 2-Substituted Oxetanes

The inherent ring strain (approximately 106 kJ/mol) of the oxetane motif makes it susceptible to nucleophilic ring-opening reactions [1]. The reactivity of 2-substituted oxetanes can be tuned by the nature of the nucleophile and reaction conditions. This contrasts with larger, less strained cyclic ethers like tetrahydrofuran, which are significantly more resistant to ring-opening under similar conditions [2]. The presence of the primary alcohol handle on 2-[(2R)-oxetan-2-yl]ethan-1-ol provides a functional group for further derivatization or as an initiating site for polymerization [3].

Organic Synthesis Reactivity Ring-Opening

Optimal Deployment Scenarios for 2-[(2R)-oxetan-2-yl]ethan-1-ol Based on Differentiated Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

This compound serves as a chiral pool starting material for the construction of more complex, enantiomerically pure molecules [1]. Its primary alcohol handle can be readily converted into a variety of functional groups (e.g., leaving groups for nucleophilic displacement, or activated esters) while retaining the chiral oxetane core [2].

Medicinal Chemistry: Probing 2-Substituted Oxetane SAR

For medicinal chemists exploring the structure-activity relationship (SAR) of oxetane-containing drug candidates, this building block allows for the specific investigation of the 2-substituted oxetane motif [1]. As demonstrated by class-level evidence, the regioisomeric position of the oxetane attachment is not interchangeable and can significantly impact key drug properties like metabolic stability [2].

Synthesis of Functional Polyethers and Specialty Materials

The combination of a strained oxetane ring and a nucleophilic hydroxyl group makes this compound a versatile monomer for ring-opening polymerization (ROP) [1]. It can be used to synthesize well-defined, hydroxyl-functionalized polyethers or hyperbranched polymers, which are valuable in applications ranging from drug delivery to coatings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2R)-oxetan-2-yl]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.